molecular formula C23H23N3O5S B2629357 N-(3,4-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899755-79-4

N-(3,4-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2629357
CAS No.: 899755-79-4
M. Wt: 453.51
InChI Key: OGUMPQYMKPQGOR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetically derived compound featuring a complex tricyclic core, a sulfanyl-acetamide linkage, and a 3,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-16(15)31-21)25-23(26)32-13-19(27)24-14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUMPQYMKPQGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3,4-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N2O5SC_{23}H_{30}N_2O_5S, with a molecular weight of approximately 446.56 g/mol. The structure features a dimethoxyphenyl group and a unique tricyclic system that contributes to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC23H30N2O5SC_{23}H_{30}N_2O_5S
Molecular Weight446.56 g/mol
Functional GroupsAmide, Sulfanyl, Methoxy
Ring SystemsTricyclic with diazatricyclo structure

Antimicrobial Activity

Recent studies have reported that derivatives of similar structural frameworks exhibit significant antimicrobial properties. For instance, compounds with thiazolidinone rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarity suggests potential antimicrobial effects.

Anti-inflammatory Properties

Compounds with similar functional groups have been investigated for their anti-inflammatory activities. A study indicated that certain derivatives demonstrated notable inhibition of inflammatory cytokines in vitro . This suggests that this compound may possess similar properties.

Antioxidant Activity

The antioxidant potential of related compounds has been established through various assays measuring free radical scavenging activities. These findings indicate that the compound may contribute to oxidative stress reduction .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives based on structural similarities to N-(3,4-dimethoxyphenyl)-2-{...}. The synthesized compounds were characterized for biological activity using in vitro assays against microbial pathogens .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of similar compounds to target proteins involved in inflammatory pathways. These studies highlight the importance of molecular interactions in determining biological efficacy .
  • Comparative Analysis : Comparative studies involving related compounds reveal that those with methoxy substitutions often exhibit enhanced biological activities compared to their unsubstituted counterparts . This suggests that the presence of methoxy groups may be crucial for the bioactivity of N-(3,4-dimethoxyphenyl)-2-{...}.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] system, which is rare in natural products but shares similarities with synthetic kinase inhibitors (e.g., imatinib derivatives) and antimicrobial agents. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] 3,4-dimethoxyphenyl, propyl, sulfanyl Hypothesized kinase inhibition
Salternamide E (natural product) Bicyclic thioamide Chlorinated indole, thioester Cytotoxic (HCT-116 cell line)
N-(4-methoxyphenyl)-2-(thiophen-2-ylsulfanyl)acetamide (synthetic) Simple acetamide-thiophene 4-methoxyphenyl, thiophene Antimicrobial (MIC: 8 µg/mL) Hypothetical
5-propyl-8-oxa-tricyclic derivatives (synthetic) Oxa-diazatricyclic Alkyl chains, variable R-groups Serine/threonine kinase inhibition Hypothetical

Key Findings

Tricyclic Core vs. Natural Products : Unlike marine-derived tricyclics (e.g., salternamides), which often feature halogenation or polyketide backbones , the target compound’s synthetic oxa-diaza core may enhance metabolic stability, a common advantage in drug design.

Sulfanyl-Acetamide Linkage: This group is critical for solubility (logP ~2.3 predicted) and target binding. Similar linkages in antimicrobial acetamides show improved membrane penetration compared to non-sulfanyl analogues .

Pharmacological Potential

While direct data on the compound is lacking, structural parallels imply:

  • Kinase Inhibition : The tricyclic system resembles ATP-binding pockets targeted by kinase inhibitors.
  • Antimicrobial Activity : Sulfanyl-acetamide derivatives often disrupt bacterial membrane synthesis.
  • Metabolic Stability : The propyl group and methoxy substituents may reduce hepatic clearance compared to shorter-chain analogues.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including cyclization, sulfanyl acetamide coupling, and purification. Key optimizations include:

  • Temperature control : High temperatures (80–120°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst use : Phase-transfer catalysts enhance reaction rates in thioether bond formation . Analytical validation via HPLC (purity >95%) and ¹H/¹³C NMR (structural confirmation) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : Identifies functional groups (e.g., methoxy, sulfanyl) and confirms stereochemistry of the tricyclic core .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]⁺ peak) .
  • HPLC with UV detection : Quantifies purity and detects byproducts (e.g., unreacted intermediates) .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinases : The tricyclic core may mimic ATP-binding motifs .
  • GPCRs : Methoxy and sulfanyl groups could modulate receptor binding . Initial screening should use fluorescence polarization assays for kinase inhibition or radioligand displacement assays for GPCRs .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Molecular docking : Predict interactions with targets like kinases (e.g., using AutoDock Vina with PDB structures) .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., propyl vs. cyclopentyl groups) with activity .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Dose-response validation : Ensure IC₅₀ values are consistent across ≥3 independent experiments .

Q. How can green chemistry principles be applied to improve the synthesis sustainability?

  • Solvent recycling : Recover DMF via distillation (≥90% recovery rate) .
  • Catalyst substitution : Replace toxic Pd catalysts with enzyme-mediated coupling .
  • Waste minimization : Use flow chemistry to reduce byproduct formation .

Methodological Challenges

Q. What experimental design principles minimize variability in synthetic yield?

  • Factorial design : Optimize parameters (e.g., temperature, solvent ratio) using a 2³ factorial matrix .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
  • Statistical validation : Apply ANOVA to confirm significant factors (p < 0.05) .

Q. How to address discrepancies in computational vs. experimental binding data?

  • Force field refinement : Adjust parameters (e.g., partial charges) to better match experimental ΔG values .
  • Crystal structure validation : Resolve target-ligand co-crystals via X-ray diffraction .
  • Entropy corrections : Include solvation and conformational entropy in binding energy calculations .

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